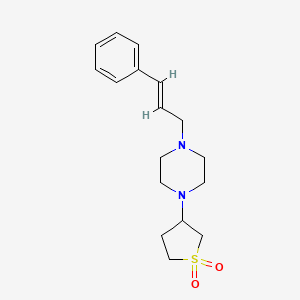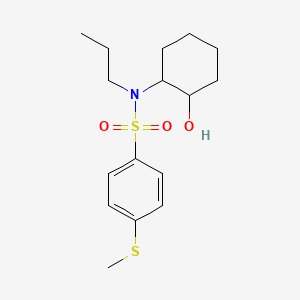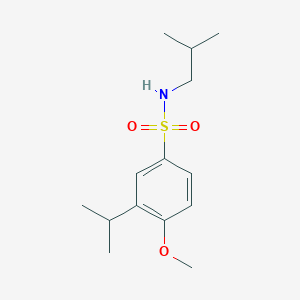
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the inhibition of bacterial and fungal cell wall synthesis. This compound binds to specific enzymes involved in cell wall synthesis, leading to the disruption of the cell wall and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to mammalian cells, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high yield and purity, as well as its potential applications in the development of new antibiotics and antifungal agents. However, one limitation of using this compound is that it may not be effective against all types of bacteria and fungi.
Direcciones Futuras
There are several future directions for research involving 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the investigation of the anti-inflammatory properties of this compound and its potential therapeutic applications in the treatment of various inflammatory disorders. Additionally, further studies are needed to determine the effectiveness of this compound against different types of bacteria and fungi.
Métodos De Síntesis
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 3-phenyl-2-propenal and 1-(1,1-dioxidotetrahydro-3-thienyl)piperazine in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
1-(1,1-dioxidotetrahydro-3-thienyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various fields of research. This compound has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21)14-8-17(15-22)19-12-10-18(11-13-19)9-4-7-16-5-2-1-3-6-16/h1-7,17H,8-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWYLSIYFRMBX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5422347.png)
![2,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5422356.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5422369.png)
![N-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5422377.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5422387.png)

![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5422403.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)
![methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate](/img/structure/B5422421.png)

![4-[2-(4-methyl-3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422433.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5422453.png)